2-Bromo-4-chloro-6-(trifluoromethyl)pyridine
Description
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a bromine atom at position 2, a chlorine atom at position 4, and a trifluoromethyl (-CF₃) group at position 6. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogens (Br and Cl) act as leaving groups or sites for further functionalization .
For example, outlines a route using sodium hydride in THF to prepare N-(5-(trifluoromethyl)-pyridin-2-yl) carboxamides, suggesting similar conditions could apply for introducing substituents .
Properties
IUPAC Name |
2-bromo-4-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAJSKKKRUHOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the bromination of 2-chloro-6-(trifluoromethyl)pyridine using bromine in the presence of a solvent like chloroform. The reaction is carried out at room temperature and then heated to reflux for about an hour .
Industrial Production Methods
Industrial production methods for this compound often involve similar halogenation reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is used in the development of pesticides and herbicides.
Materials Science: The compound’s unique properties make it useful in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
Structural Isomers and Halogen Variants
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
- Structural Difference : Bromine and chlorine are swapped (Br at position 3, Cl at position 2).
- Impact: The altered positions affect reactivity. This isomer is noted for its use in intermediates for bioactive molecules .
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine
- Structural Difference : Iodine replaces chlorine at position 4.
- Impact : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Cl) enhance its leaving group ability, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). However, iodine’s lower electronegativity may reduce electron-withdrawing effects compared to chlorine .
2-Bromo-6-(trifluoromethyl)pyridine
- Structural Difference : Lacks the chlorine substituent at position 4.
- This simpler structure is often used as a precursor for introducing additional substituents .
Compounds with Additional Functional Groups
3-(4-Bromobenzoyl)-2-chloro-6-(trifluoromethyl)pyridine (Compound 4 from )
- Structural Difference : Features a 4-bromobenzoyl group at position 3.
- This compound is utilized in palladium-catalyzed tandem reactions for constructing complex heterocycles .
5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine ()
- Structural Difference : Contains nitro groups and an amine linkage.
- Impact : Nitro groups are strong electron-withdrawing substituents, significantly reducing the pyridine ring’s electron density. This enhances stability under acidic conditions but may limit reactivity in nucleophilic substitutions. Such compounds are explored in high-energy materials or herbicides .
Physicochemical and Reactivity Trends
Reactivity Insights :
- Halogen Position : Bromine at position 2 (target compound) vs. position 3 (isomer) alters steric accessibility. Position 2 bromine may hinder reactions at adjacent sites.
- Trifluoromethyl Group : The -CF₃ group at position 6 stabilizes the ring via electron-withdrawing effects, directing electrophilic attacks to positions 3 and 5 .
Biological Activity
2-Bromo-4-chloro-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its significant biological activity. This compound is noted for its ability to inhibit specific enzymes, particularly kinases involved in various metabolic pathways, thereby influencing cellular processes such as signaling and metabolism.
The molecular formula of this compound is C₆H₄BrClF₃N. The presence of the trifluoromethyl group enhances the compound's reactivity and biological activity compared to similar compounds lacking this substituent.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrClF₃N |
| Molecular Weight | 241.46 g/mol |
| Boiling Point | 150 °C |
| Solubility | Soluble in organic solvents |
Research indicates that this compound acts primarily as an inhibitor of specific kinases that are crucial for cellular signaling pathways. Notably, it has been shown to modulate the MAPK/ERK signaling pathway, which plays a vital role in cell growth and differentiation. This modulation can lead to altered gene expression and cellular metabolism, affecting various physiological processes.
Biological Activity
Case Study 1: Inhibition of BCAT Enzymes
A study focused on the inhibition of BCAT1 and BCAT2 revealed that compounds structurally related to this compound exhibited significant inhibitory activity, with IC50 values indicating strong binding affinity to these targets. This suggests a promising role for this compound in cancer therapeutics .
Case Study 2: Effect on MAPK/ERK Pathway
In vitro assays demonstrated that treatment with this compound resulted in altered phosphorylation levels of ERK1/2, indicating its role in modulating this critical signaling pathway involved in cell growth and survival.
Comparative Analysis with Similar Compounds
The unique combination of halogen substituents and the trifluoromethyl group in this compound enhances its biological activity compared to other pyridine derivatives. Below is a comparison table highlighting key structural analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-(trifluoromethyl)pyridine | C₆H₄ClF₃N | Lacks bromine; used in similar applications |
| 4-Bromo-2-chloro-6-(trifluoromethyl)pyridine | C₆H₂BrClF₃N | Similar halogen substitutions; different positioning |
| 2-Bromo-4-(trifluoromethyl)pyridine | C₆H₄BrF₃N | Lacks chlorine; different reactivity profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
